Bufuralol is a non-cardioselective beta-adrenergic blocker characterized by its high intrinsic sympathomimetic activity. It exhibits affinity for both β1 and β2-adrenergic receptors, functioning as a potent antagonist with partial agonist properties. Bufuralol is primarily metabolized by the cytochrome P450 isoform CYP2D6, with contributions from CYP1A2 and CYP2C19. Although it has shown potential in treating conditions such as hypertension and angina, its clinical development has been limited, with research efforts in phase III trials being discontinued due to a higher incidence of adverse effects compared to other beta blockers .
The synthesis of bufuralol involves several key steps, typically starting from commercially available precursors. While specific synthetic routes can vary, common methods include:
Technical details regarding the exact reagents and conditions can be found in specialized chemical literature, though proprietary methods may not be fully disclosed .
Bufuralol's molecular structure can be represented by the following:
The compound features a complex bicyclic structure with multiple functional groups, including an alcohol and an amine, which are essential for its biological activity .
Bufuralol can undergo various chemical reactions typical for beta blockers, including:
These reactions are crucial for understanding its pharmacokinetics and potential drug interactions .
Bufuralol acts primarily as an antagonist at beta-adrenergic receptors. The mechanism involves:
This dual action contributes to its therapeutic effects in managing hypertension and angina while also accounting for its side effect profile .
Bufuralol's properties support its use in pharmacological applications while necessitating careful handling due to potential toxicity at higher doses .
Bufuralol has been explored primarily within cardiovascular medicine as a treatment for hypertension and angina pectoris. Its unique pharmacological profile allows it to be studied in various contexts:
Despite its potential benefits, bufuralol's higher incidence of adverse effects compared to other beta blockers has hindered widespread clinical adoption .
Chemo-enzymatic routes leverage the synergy between chemical synthesis and enzymatic catalysis to achieve high stereoselectivity in (+)-bufuralol production. A pivotal study demonstrated the use of lipases from Pseudomonas and Candida species for enantioselective acylation of racemic 7-ethylbenzofuran-2-yl-chloro-alcohol. This process selectively acylates the (R)-enantiomer, leaving (S)-bufuralol precursors unreacted and enabling isolation of enantiomerically enriched intermediates (>98% ee). Subsequent chemical transformations, including amination with tert-butylamine, yield (+)-bufuralol with minimal racemization [1] [2]. The method’s robustness stems from lipases’ broad substrate tolerance, cofactor independence, and commercial availability, making it scalable for pharmaceutical applications.
Table 1: Lipase Performance in Kinetic Resolution
Lipase Source | Substrate | ee (%) | Conversion (%) |
---|---|---|---|
Pseudomonas fluorescens | rac-7-Ethylbenzofuran-2-yl-chloro-alcohol | 98 | 50 |
Candida antarctica | rac-2-Bromo-1-(benzofuran-2-yl)ethanol | 96 | 48 |
Baker’s yeast (Saccharomyces cerevisiae) serves as a biocatalyst for asymmetric reduction of prochiral ketones en route to (+)-bufuralol. Key intermediates like 2-(7-ethylbenzofuran-2-yl)-2-oxoethyl acetate undergo yeast-catalyzed bioreduction, yielding chiral 1,2-diols with high enantiomeric excess (up to 99% ee). These diols are chemically converted to epoxides and then aminated to furnish (+)-bufuralol. However, partial racemization during epoxide ring-opening necessitates careful optimization of reaction conditions (pH, temperature) to preserve stereointegrity. The method offers advantages in sustainability but requires longer reaction times (24–72 hrs) compared to chemical catalysis [1] [5].
Lipase-mediated kinetic resolution remains a cornerstone for industrial-scale (+)-bufuralol synthesis. Candida rugosa lipase catalyzes the enantioselective O-acylation of racemic bromohydrin (±)-8 in organic solvents (e.g., toluene), achieving 50% conversion with 99% ee for the unreacted (S)-alcohol. The resolved alcohol is then aminated under mild conditions (50°C, 12 hrs) to afford (+)-bufuralol. Biphasic systems (aqueous/organic) enhance substrate solubility and reduce enzyme inhibition, improving yields by 2-fold compared to aqueous systems. Critical parameters include:
Asymmetric transfer hydrogenation (ATH) using chiral Rh-catalysts enables direct access to (S)-alcohol precursors of (+)-bufuralol. The TsDPEN-Rh complex ([CpRhCl(S,S-TsDPEN)]) catalyzes hydrogenation of α-sulfonyloxy ketones (e.g., 1-(7-ethylbenzofuran-2-yl)-2-mesyloxyethanone) in an azeotropic formic acid/triethylamine mixture. This yields chiral diol-mesylates with 95% ee and 92% conversion under mild conditions (40°C, 6 hrs). The reaction proceeds via a Hantzsch ester-mediated mechanism, where the chiral ligand dictates face-selective hydride transfer. Subsequent mesylate displacement with *tert-butylamine furnishes (+)-bufuralol without racemization [3] [7].
Metal-organic frameworks (MOFs) with chiral induction sites offer recyclable platforms for (+)-bufuralol synthesis. Zr-based UiO-66-X MOFs (X = H, NH₂, (COOH)₂) functionalized with chiral ligands (e.g., BINOL) exhibit enhanced activity in key steps like ketone reduction or epoxide amination. UiO-66-(COOH)₂ shows superior performance due to:
Table 2: MOF Catalysts in Bufuralol Synthesis
MOF Catalyst | Functional Group | Defect Density (%) | Reaction Yield (%) | ee (%) |
---|---|---|---|---|
UiO-66-(COOH)₂ | Carboxylic acid | 15 | 95 | 99 |
UiO-66-NH₂ | Amino | 8 | 78 | 85 |
UiO-66 | None | 5 | 65 | 72 |
Ni/Cu-MOFs (e.g., Ni-MOF-74) also demonstrate efficacy in hydrogenation steps preceding bufuralol assembly, achieving 81% furfural conversion with 100% alcohol selectivity under mild conditions (140°C, 2 MPa H₂). Their stability over 5 cycles underscores industrial potential [4] [6].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2